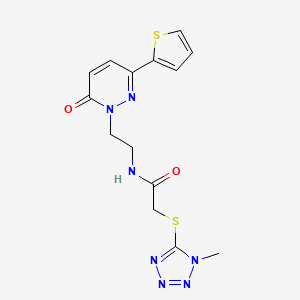

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide

Description

2-((1-Methyl-1H-tetrazol-5-yl)thio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide (CAS: 1351647-26-1) is a heterocyclic compound featuring a pyridazinone core substituted with a thiophen-2-yl group at position 3 and a tetrazole-thioacetamide moiety at position 1 (via an ethyl linker) . Its molecular formula is C₁₃H₁₅N₉O₂S, with a molecular weight of 361.39 g/mol. The structure combines a pyridazinone ring (a six-membered di-aza heterocycle with a ketone group) with sulfur-containing substituents, including a 1-methyltetrazole-5-thio group and a thiophene ring. The SMILES string (Cn1nnnc1SCC(=O)NCCn1nc(-n2cccn2)ccc1=O) highlights the connectivity of these groups .

Limited physicochemical data (e.g., melting point, solubility) are available for this compound. The tetrazole group, a bioisostere for carboxylic acids, may enhance metabolic stability and binding affinity to biological targets .

Propriétés

IUPAC Name |

2-(1-methyltetrazol-5-yl)sulfanyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7O2S2/c1-20-14(16-18-19-20)25-9-12(22)15-6-7-21-13(23)5-4-10(17-21)11-3-2-8-24-11/h2-5,8H,6-7,9H2,1H3,(H,15,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWDNLFHSXWKQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide typically involves multiple steps:

Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

Thioether Formation: The tetrazole can be converted to a thioether by reacting with a suitable thiol.

Pyridazine Ring Formation: The pyridazine ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

Final Coupling: The final step involves coupling the tetrazole-thioether intermediate with the pyridazine intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

Reduction: Reduction reactions may target the carbonyl group in the pyridazine ring, potentially converting it to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, such compounds are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules.

Medicine

Medicinal chemistry applications may include the development of new drugs for treating various diseases, such as cancer, infections, or inflammatory conditions.

Industry

In the industrial sector, the compound may be used in the development of new polymers, coatings, or other advanced materials.

Mécanisme D'action

The mechanism of action of 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. This can involve hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparaison Avec Des Composés Similaires

Pyridazinone Derivatives (Target Compound vs. 5a, 8b)

Substituent Effects :

- The target compound’s thiophen-2-yl group (electron-rich heterocycle) may enhance π-π stacking with aromatic residues in biological targets compared to the 4-(methylthio)benzyl group in 5a and 8b .

- The tetrazole-thioacetamide moiety in the target compound offers dual hydrogen-bonding capacity (via NH and tetrazole N atoms), whereas 8b’s 4-iodophenylacetamide relies on halogen bonding for target interaction.

- Synthetic Accessibility: The target compound’s synthesis likely involves coupling a tetrazole-thioacetic acid derivative with an ethyl-linked pyridazinone intermediate. In contrast, 8b was synthesized via nucleophilic substitution (46% yield), suggesting higher complexity for the target compound due to tetrazole stability challenges .

Comparison with Non-Pyridazinone Analogues

- Cephalosporins: While sharing a sulfur-rich scaffold (tetrazole and thiadiazole), cephalosporins (e.g., compounds in ) exhibit antibacterial activity via β-lactam-mediated cell wall disruption, unlike the pyridazinone core’s putative FPR modulation .

- Thiadiazole Derivatives: Thiadiazole-based compounds (e.g., ) prioritize kinase inhibition through planar heterocycles, whereas the target compound’s pyridazinone core may favor G-protein-coupled receptor (GPCR) targeting .

Pharmacological Implications

- The target compound’s thiophene and tetrazole groups are hypothesized to improve bioavailability and target engagement compared to analogues with halogens (e.g., 8b) or simple methylthio groups (e.g., 5a).

Activité Biologique

The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a novel synthetic molecule that combines a tetrazole moiety with a pyridazine derivative. This structure suggests potential applications in pharmacology, particularly in anti-inflammatory and antimicrobial activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound's IUPAC name indicates its complex structure, which includes:

- A tetrazole ring, known for its biological activity.

- A pyridazine ring with a thiophene substitution, which may enhance its pharmacological properties.

Antimicrobial Activity

Research has indicated that compounds containing tetrazole and thiophene rings exhibit significant antimicrobial properties. For instance, a study on similar tetrazole derivatives showed promising results against various bacterial strains, suggesting that the incorporation of the tetrazole moiety could enhance the antimicrobial efficacy of the compound .

Anti-inflammatory Activity

The anti-inflammatory potential of tetrazole-containing compounds has been extensively studied. A related class of compounds demonstrated selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are crucial in inflammatory processes. The compound's structure suggests it may similarly inhibit these enzymes, potentially offering therapeutic benefits in treating inflammatory diseases .

Case Studies

- Tetrazole Derivatives : In a study evaluating various tetrazole derivatives, compounds similar to our target exhibited IC50 values in the low micromolar range against COX-II, indicating strong anti-inflammatory potential. The best-performing derivatives showed IC50 values as low as 0.52 μM .

- Pyridazine Compounds : Pyridazine-based compounds have been reported to possess significant anticancer activity. A study highlighted a series of pyridazine derivatives that effectively inhibited tumor cell proliferation, suggesting that our compound could be explored for similar anticancer properties .

Research Findings

The biological activity of the compound may be attributed to its ability to modulate enzyme activity and interact with biological targets at the molecular level:

- Inhibition of COX Enzymes : The tetrazole group can participate in hydrogen bonding with the active site of COX enzymes, leading to inhibition.

- Antimicrobial Mechanism : The presence of sulfur in the thioether linkage may disrupt bacterial cell membranes or interfere with metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.